methyl 4-amino-1H-indole-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJHJRWIVNSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=CNC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557891 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121561-15-7 | |
| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Strategies for Methyl 4-Amino-1H-Indole-6-Carboxylate
Advanced strategies for synthesizing this compound focus on efficiency, yield, and regioselective control. These methods build the indole (B1671886) core with the required substituents already incorporated into the precursors, rather than attempting to functionalize a plain indole ring, which can lead to mixtures of isomers.
The primary strategy for achieving the desired 4-amino-6-carboxylate substitution pattern is through the use of a starting material where the functional groups or their precursors are already in the correct positions on the benzene (B151609) ring. The Leimgruber-Batcho indole synthesis is a prime example of this regioselective approach. wikipedia.orgresearchgate.net The reaction begins with an o-nitrotoluene derivative, and the substituents on this starting material directly determine the substitution pattern of the final indole product.
For the target molecule, the synthesis would logically start from a methyl 3-methyl-2,5-dinitrobenzoate. The methyl group is positioned ortho to one nitro group, which is a key requirement for the Leimgruber-Batcho reaction. The second nitro group and the methyl ester are positioned to become the 4-nitro and 6-carboxylate groups, respectively, on the resulting indole. A subsequent reduction of the 4-nitro group to a 4-amino group completes the synthesis. This method is highly regioselective because the cyclization occurs in a predictable manner, dictated by the initial arrangement of the substituents. researchgate.net
The Leimgruber-Batcho synthesis is effectively a two-step tandem sequence. wikipedia.orgyoutube.com
Enamine Formation: The first step involves the reaction of the acidic methyl group of the o-nitrotoluene precursor (e.g., methyl 3-methyl-2,5-dinitrobenzoate) with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This condensation reaction forms a β-dimethylamino-2-nitrostyrene derivative, also known as a nitroenamine. researchgate.net This intermediate is a stable, often intensely colored compound that can be isolated or used directly in the next step. wikipedia.org
Reductive Cyclization: The second step is a reductive cyclization of the nitroenamine. The nitro group is reduced to an amino group, which then spontaneously attacks the enamine double bond, cyclizing to form the indole ring after the elimination of dimethylamine. researchgate.netyoutube.com This tandem process of reduction followed by cyclization and aromatization is a highly efficient way to construct the indole core.
A clear precedent for this sequence is the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates from (4-methyl-3,5-dinitrophenyl)phosphonates, which follows the same Batcho-Leimgruber protocol. researchgate.net
Catalysis is central to the formation of the indole ring and the final conversion to the target amino derivative. Both transition metal catalysis and organocatalysis play roles in modern indole synthesis, although the former is more directly relevant to the core synthesis of this specific molecule.
Transition metal catalysts are crucial for the reductive cyclization step of the Leimgruber-Batcho synthesis. researchgate.net The choice of catalyst and reducing agent can influence the reaction's efficiency and can even determine whether other reducible groups are affected. Common catalytic systems include:
Palladium on Carbon (Pd/C): Used with hydrogen gas (H₂), this is a highly effective system for reducing nitro groups. researchgate.net
Raney Nickel: This catalyst can be used with either hydrogen gas or hydrazine (B178648) (N₂H₄) as the hydrogen source. The Raney nickel-hydrazine system is particularly common and effective. wikipedia.org
Other Reducing Agents: Non-catalytic reducing agents like stannous chloride (SnCl₂), sodium hydrosulfite, or iron powder in acetic acid are also viable alternatives for the reduction-cyclization step. wikipedia.orgresearchgate.net
The final step in the synthesis—the conversion of the intermediate methyl 4-nitro-1H-indole-6-carboxylate to this compound—also requires a reduction, for which catalytic hydrogenation with Pd/C is a standard and high-yielding method. acs.org
| Catalyst/Reagent | Hydrogen Source | Typical Conditions | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol/THF, Room Temp | researchgate.net |
| Raney Nickel | Hydrazine (N₂H₄) | Ethanol, Reflux | wikipedia.org |
| Iron (Fe) Powder | Acetic Acid (HOAc) | Ethanol/Water, Reflux | researchgate.netresearchgate.net |
| Stannous Chloride (SnCl₂) | HCl / Ethanol | Reflux | wikipedia.org |
While the primary synthesis of the indole ring for this specific target molecule heavily relies on metal-catalyzed reduction, organocatalysis represents a powerful, complementary strategy for the functionalization of indole derivatives. Should further modification of the synthesized this compound be required (for example, at the C2, C3, or N1 positions), organocatalytic methods would be highly relevant. These methods offer advantages in asymmetric synthesis, avoiding the use of metals. However, for the initial construction of the 4-amino-6-carboxylate pattern, this approach is not the most direct.
Catalytic Methods for Aminoindole Carboxylate Formation
Precursor Compounds and Starting Materials in Synthesis
The selection of appropriate starting materials is the most critical factor in the successful synthesis of this compound. The Leimgruber-Batcho pathway dictates a clear retrosynthetic path to commercially available or readily synthesized precursors.
The key intermediate is methyl 4-nitro-1H-indole-6-carboxylate . moldb.com This compound is then reduced to the final product. The synthesis of this nitro-indole intermediate itself begins with a substituted benzene derivative. The most logical starting material for this process is methyl 3-methyl-2,5-dinitrobenzoate . This precursor contains all the necessary components in the correct orientation for the Leimgruber-Batcho synthesis to yield the desired indole.
| Compound Name | Role in Synthesis | Typical Synthetic Method |
|---|---|---|
| Methyl 3-methyl-2,5-dinitrobenzoate | Primary Starting Material | Nitration of methyl 3-methylbenzoate |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent for Enamine Formation | Commercial |
| Methyl 2-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate | Intermediate (Nitroenamine) | Leimgruber-Batcho Step 1 |
| Methyl 4-nitro-1H-indole-6-carboxylate | Key Intermediate Precursor | Leimgruber-Batcho Step 2 (Reductive Cyclization) |
| This compound | Final Product | Reduction of Nitro-Indole |
Derivations from Indole-6-Carboxylic Acid
A logical and common starting point for the synthesis is the commercially available indole-6-carboxylic acid. This approach leverages the existing indole core and the C6-carboxylic acid functionality, requiring the introduction of the amino group at the C4 position. The synthetic sequence typically involves electrophilic nitration followed by reduction and esterification.
Nitration: The indole ring is activated towards electrophilic substitution. The introduction of a nitro group at the 4-position is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to favor substitution at the desired position.
Reduction: The resulting 4-nitro-1H-indole-6-carboxylic acid is then subjected to reduction to convert the nitro group into the primary amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.
Esterification: The final step is the conversion of the carboxylic acid group at the C6 position into a methyl ester. The Fischer esterification is a standard method, involving heating the amino-indole carboxylic acid in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid. masterorganicchemistry.com This reaction is an equilibrium process, and using an excess of methanol helps drive it towards the product. masterorganicchemistry.com
| Starting Material | Key Intermediates | Final Step |
| Indole-6-carboxylic acid | 4-Nitro-1H-indole-6-carboxylic acid | Fischer Esterification |
| 4-Amino-1H-indole-6-carboxylic acid |
Utilization of Substituted Anilines
An alternative strategy involves constructing the indole ring from a suitably substituted aniline (B41778) precursor. The Buchwald-Hartwig amination reaction is a powerful tool for forming carbon-nitrogen bonds and can be employed to introduce the amino group. nih.gov
A plausible route would begin with a pre-functionalized indole, such as methyl 4-bromo-1H-indole-6-carboxylate. This intermediate can be synthesized through multi-step sequences starting from simpler aromatic compounds. The key step is the palladium-catalyzed cross-coupling reaction between this bromo-indole and a source of ammonia (B1221849) or a protected amine. For instance, using an aniline derivative or benzylamine (B48309) in the presence of a palladium catalyst (like Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (like XPhos) can install the amino group at the C4 position. nih.gov Subsequent deprotection, if necessary, yields the target compound.
Exploration of O-Nitrotoluene Derivatives
The Batcho-Leimgruber indole synthesis provides a versatile method for creating substituted indoles from o-nitrotoluene derivatives. researchgate.net This pathway builds the heterocyclic ring as part of the main sequence.
The synthesis could start with a dinitrotoluene derivative, for example, a (4-methyl-3,5-dinitrophenyl)phosphonate. researchgate.net The key steps are:
Enamine Formation: The starting nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMF-DMA). This reaction converts the methyl group into an enamine, which is a crucial intermediate for the subsequent cyclization.
Reductive Cyclization: The enamine intermediate undergoes reductive cyclization to form the indole ring. The choice of reducing agent is critical for the reaction's outcome. Using a catalyst like palladium on carbon (Pd/C) with hydrogen can simultaneously reduce one nitro group and facilitate the cyclization to form the indole, while potentially leaving the second nitro group intact. researchgate.net
Selective Reduction: If a dinitro-indole intermediate is formed, a selective reduction is required to yield the final 4-amino product. Careful selection of reagents and reaction conditions can achieve the reduction of one nitro group while leaving other functional groups untouched. researchgate.net
Mechanism-Based Studies of Amination and Carboxylation Reactions
The key transformations in the synthesis of this compound—amination and esterification—are based on well-established reaction mechanisms.
Amination Protocols for Indole Systems
The introduction of an amino group onto the indole ring is most commonly achieved indirectly by nitration followed by reduction.
Electrophilic Nitration: The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids. The electron-rich indole ring acts as a nucleophile, attacking the nitronium ion. The regioselectivity (preference for the C4 position) is influenced by the directing effects of the existing carboxyl group and the indole nitrogen.
Nitro Group Reduction: Catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. Metal-acid systems, like SnCl₂/HCl, involve a series of single-electron transfers from the metal to the nitro group.
Direct C-H amination is a more modern approach that avoids the nitration-reduction sequence. organic-chemistry.org These reactions often involve transition-metal catalysts (e.g., palladium, rhodium, copper) that can activate a C-H bond and facilitate the formation of a C-N bond with an aminating agent. organic-chemistry.orgnih.gov For instance, some protocols utilize iron-porphyrin catalysts to generate a reactive iron-nitrene intermediate that can undergo C-H amination. acs.org
Esterification and Carboxylation Techniques
The formation of the methyl ester from the corresponding carboxylic acid is a fundamental reaction in organic synthesis.
Fischer Esterification: This acid-catalyzed reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The process involves several reversible steps:
Protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity.
Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group, regenerating the carbonyl group.
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Alternatively, esterification can be achieved by converting the carboxylic acid to a more reactive acyl chloride or by using reagents like diazomethane, although the latter is hazardous. Saponification, the reverse reaction using a strong base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), can be used to hydrolyze the ester back to the carboxylic acid if needed. prepchem.comchemicalbook.com
| Reaction Type | Reagents/Catalysts | Key Mechanistic Feature |
| Amination | ||
| Nitration-Reduction | HNO₃/H₂SO₄ then H₂/Pd-C or SnCl₂/HCl | Electrophilic Aromatic Substitution |
| C-H Amination | Pd, Rh, or Fe catalysts | Metalloradical or Nitrene Intermediate |
| Esterification | ||
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Nucleophilic Acyl Substitution |
| Saponification (Hydrolysis) | LiOH or NaOH | Nucleophilic Acyl Substitution |
Purification and Isolation Techniques in Synthetic Procedures
The successful synthesis of this compound relies heavily on effective purification and isolation techniques to obtain the product in high purity.
Work-up and Extraction: After the reaction is complete, a standard work-up procedure is typically employed. This often involves quenching the reaction with water or an aqueous solution, followed by extraction of the product into an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov The organic layer may be washed with aqueous solutions, such as sodium bicarbonate to remove acid impurities or brine to reduce the water content, before being dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). nih.govorgsyn.org
Chromatography: Column chromatography is the most common method for purifying the crude product. orgsyn.org A silica (B1680970) gel stationary phase is typically used, and the compound is eluted with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate. acs.org The progress of the purification is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. orgsyn.org
Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. nih.gov The crude solid is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solution. The resulting crystals are then collected by filtration.
Chemical Reactivity and Derivatization
Functional Group Transformations of the Amino Moiety
The 4-amino group on the indole (B1671886) ring is a key site for derivatization, behaving as a typical aromatic amine in many reactions. Its nucleophilicity allows for a variety of transformations, including acylation, alkylation, diazotization, and condensation reactions.
The primary amino group of methyl 4-amino-1H-indole-6-carboxylate can readily undergo acylation with various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The indole nitrogen can also be acylated, but the amino group is generally more nucleophilic, allowing for selective N-acylation at the 4-position under controlled conditions. nih.gov The use of different acylating agents allows for the introduction of a wide array of functionalities.
Alkylation of the amino group can be achieved using alkyl halides. Similar to acylation, the potential for N-alkylation at the indole nitrogen exists. However, selective alkylation of the 4-amino group is achievable. Furthermore, the presence of the amino group at the C4-position directs alkylation to the C7-position of the indole ring in some cases. For instance, iridium-catalyzed C7-allylic alkylation of 4-aminoindoles with allylic esters has been reported to proceed with high regio- and enantioselectivity. acs.org Similarly, N-heterocyclic carbene (NHC)-catalyzed C7-alkylation of 4-aminoindoles with α-bromoenals has been developed. chemistryviews.org
Table 1: Examples of Acylation and Alkylation Reactions of Aminoindoles
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 4-Aminoindole | Acyl chloride | N-Acyl-4-aminoindole | nih.gov |
| 4-Aminoindole | Alkyl halide | N-Alkyl-4-aminoindole | researchgate.net |
| 4-Aminoindole | Racemic branched allylic ester | C7-Allylated-4-aminoindole | acs.org |
The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0–5 °C). This process is known as diazotization. cuhk.edu.hk The resulting diazonium salt is a versatile intermediate.
The diazonium salt can then undergo a variety of coupling reactions. For instance, in an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. wikipedia.org The position of coupling on the partner molecule is generally para to the activating group. wikipedia.org The diazonium group can also be replaced by a wide range of substituents in Sandmeyer-type reactions, although the stability of indole-derived diazonium salts can be a limiting factor. The mechanism of diazo-coupling to indoles has been studied, and it is proposed to proceed through an electrophilic attack at the C3-position of the indole ring. researchgate.net
Table 2: Diazotization and Subsequent Coupling Reactions
| Starting Material | Reagents | Intermediate | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Amine | NaNO₂, HCl (0-5°C) | Diazonium Salt | Phenol | Azo Compound | cuhk.edu.hkwikipedia.org |
| Aromatic Amine | NaNO₂, HCl (0-5°C) | Diazonium Salt | Aniline (B41778) | Azo Compound | wikipedia.org |
The 4-amino group of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases or imines. wikipedia.org This reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. chemsociety.org.ng The formation of a Schiff base involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse library of indole-based Schiff bases. These compounds are of interest in coordination chemistry and medicinal chemistry. wikipedia.orgnih.gov
The general reaction is as follows: R-CHO + H₂N-Indole-COOCH₃ ⇌ R-CH=N-Indole-COOCH₃ + H₂O (where Indole represents the this compound scaffold)
Reactions Involving the Methyl Carboxylate Group
The methyl ester at the C6-position of the indole ring provides another handle for chemical modification. This group can undergo hydrolysis, transesterification, amidation, and reduction.
The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. orgsyn.org
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is reversible and is driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed. organic-chemistry.org
The methyl ester can be converted into an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, can be performed by heating the ester with the amine. However, the direct reaction is often slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govresearchgate.net
The methyl carboxylate group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ether solvent. It is important to note that other functional groups in the molecule, such as the indole ring itself, might also be susceptible to reduction under these conditions, necessitating careful choice of reagents and reaction conditions.
Table 3: Transformations of the Methyl Carboxylate Group
| Reaction | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | NaOH or KOH, then H₃O⁺ | Carboxylic Acid | orgsyn.org |
| Transesterification | R'OH, H⁺ or base catalyst | Ester (with R' alkyl group) | organic-chemistry.org |
| Amidation | 1. NaOH, H₂O 2. Amine, Coupling Agent | Amide | nih.govresearchgate.net |
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is inherently activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the nitrogen atom. wikipedia.orgyoutube.com The reaction typically occurs at the C3 position, which is the most nucleophilic site. However, the substituents on the benzene (B151609) ring portion of this compound significantly influence the regioselectivity of these reactions.
The potent electron-donating amino group at C4 strongly activates the benzene ring, directing incoming electrophiles to the ortho and para positions relative to it, namely C5 and C7. Conversely, the methyl carboxylate group at C6 is an electron-withdrawing group, which deactivates the ring and directs electrophiles to the meta position, which in this case would also be C5 and C7. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 4-amino-5-nitro-1H-indole-6-carboxylate and Methyl 4-amino-7-nitro-1H-indole-6-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl 4-amino-5-bromo-1H-indole-6-carboxylate and Methyl 4-amino-7-bromo-1H-indole-6-carboxylate |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-6-(methoxycarbonyl)-1H-indole-5-sulfonic acid and 4-Amino-6-(methoxycarbonyl)-1H-indole-7-sulfonic acid |
Nucleophilic Substitution Reactions at Key Positions
Nucleophilic substitution reactions on the indole nucleus are less common than electrophilic substitutions but can be achieved under specific conditions, often requiring activation of the ring. nii.ac.jpsemanticscholar.org For this compound, nucleophilic substitution could potentially occur at positions activated by the electron-withdrawing carboxylate group or after modification of the amino group.
One strategy involves the conversion of the amino group into a better leaving group, such as a diazonium salt. This would allow for the introduction of a variety of nucleophiles at the C4 position. Additionally, the presence of the ester at C6 could facilitate nucleophilic attack at this position, leading to amide formation or other ester derivatives. Research on related indole structures has shown that nucleophilic substitution can be directed to the C2 position of the indole ring under certain conditions. nii.ac.jp
Cyclization Reactions and Annulation Strategies
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylate group (after activation), makes it an excellent precursor for cyclization and annulation reactions to build fused heterocyclic systems.
For instance, the amino group can react with various electrophilic reagents to initiate cyclization. Reactions of aminoindoles with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the indole core. One study demonstrated that methyl 3-amino-1H-indole-2-carboxylates react with isocyanates and isothiocyanates to form 5H-pyrimido[5,4-b]indole derivatives. researchgate.net A similar strategy could be applied to this compound to generate novel polycyclic structures.
Table 2: Potential Cyclization Reactions
| Reactant | Resulting Fused Ring System |
|---|---|
| α,β-Unsaturated ketones | Pyridone ring |
| 1,3-Diketones | Pyrimidine ring |
The synthesis of functionalized indoles can also be achieved through reductive cyclization methods, such as the Leimgruber-Batcho indole synthesis, which has been successfully used to prepare 4- and 6-substituted indoles. nih.gov
Formation of Complex Polycyclic Systems
The strategic functionalization of this compound through the reactions described above opens pathways to the synthesis of complex polycyclic systems, including those found in natural products and pharmaceutically active compounds. rsc.org The indole scaffold is a key component of many alkaloids. rsc.org
Derivatization of the C4-amino and C6-carboxylate groups, followed by intramolecular cyclization reactions, is a powerful strategy for constructing intricate molecular architectures. For example, acylation of the amino group with a reagent containing a terminal alkyne, followed by a palladium-catalyzed cyclization, could lead to the formation of a new five- or six-membered ring fused to the c-face of the indole. The Fischer indole synthesis is another classic method for creating the indole ring system itself, often as part of a larger polycyclic framework. rsc.org
Furthermore, the development of novel synthetic methodologies, such as those involving palladium-catalyzed intramolecular oxidation, has provided efficient routes to indole-3-carboxylate derivatives, which can serve as building blocks for more complex structures. mdpi.com
Applications in Medicinal Chemistry and Drug Discovery
Role as a Privileged Scaffold for Bioactive Molecule Synthesis
The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a starting point for the development of a variety of therapeutic agents. The indole (B1671886) ring system is a quintessential example of such a scaffold, and methyl 4-amino-1H-indole-6-carboxylate embodies the characteristics that make this class of compounds so valuable in medicinal chemistry. nih.govresearchgate.netijpsr.info
The inherent reactivity of the indole nucleus, combined with the specific placement of the amino and methyl carboxylate groups in this compound, provides a versatile platform for synthetic diversification. rsc.orgresearchgate.net Chemists can leverage these functional groups to introduce a wide range of substituents, thereby exploring a vast chemical space and optimizing interactions with specific biological targets. This adaptability has led to the inclusion of the indole scaffold in numerous approved drugs and clinical candidates. nih.gov
Development of Novel Therapeutic Agents
The structural attributes of this compound and its derivatives make them attractive candidates for the development of new drugs across several therapeutic areas.
The indole scaffold is a well-established pharmacophore in the design of anticancer agents. nih.gov Derivatives of indole-6-carboxylate esters have been investigated as inhibitors of receptor tyrosine kinases, which are key regulators of cancer cell proliferation and survival. nih.gov One study focused on the anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester, highlighting the potential of this scaffold in developing targeted cancer therapies. nih.gov
While direct studies on this compound are limited, research on closely related compounds underscores the promise of this structural motif. For instance, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate was identified as a potent anti-proliferative agent. ijpsr.info
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound | Target/Activity | Key Findings |
| Indole-6-carboxylate ester derivatives | Receptor Tyrosine Kinase Inhibitors | Demonstrated anti-proliferative activity against various cancer cell lines. nih.gov |
| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | Anti-proliferative Agent | Showed potent activity against cancer cell lines in vitro. ijpsr.info |
| Thiazolyl-indole-2-carboxamide derivatives | Multitarget Anticancer Agents | Exhibited cytotoxicity against various cancer cell lines. acs.org |
| Pyrazolinyl-Indole Derivatives | EGFR Inhibitors | Demonstrated remarkable cytotoxic activities against nine categories of cancer types. mdpi.com |
This table presents data on derivatives of the indole scaffold to illustrate the potential of this chemical class in cancer therapy.
Indole derivatives have a long history in the development of anti-inflammatory drugs, with indomethacin (B1671933) being a classic example. The indole nucleus can serve as a scaffold for the synthesis of compounds that modulate inflammatory pathways. nih.gov Research has explored new indole, aminoindole, and pyranoindole derivatives for their anti-inflammatory activity. researchgate.netnih.gov These studies often involve evaluating the ability of these compounds to inhibit the production of pro-inflammatory mediators. While specific studies on the anti-inflammatory properties of this compound are not widely available, the broader class of amino-indole derivatives has shown promise in this area. nih.govresearchgate.net
The indole scaffold is present in several antiviral drugs and is a key area of research for the development of new antiviral therapies. jgu.edu.in The versatility of the indole ring allows for the design of molecules that can interfere with various stages of the viral life cycle. nih.gov For example, tricyclic indole carboxylic acid derivatives have been explored for their potential against the Hepatitis C virus (HCV). nih.gov The development of spirooxindole-based compounds has also been investigated for their activity against coronaviruses. mdpi.com Although direct antiviral studies on this compound are not prominent, the indole-6-carboxylate moiety is considered a valuable starting point for the synthesis of potential antiviral agents. nih.gov
The emergence of antibiotic resistance has fueled the search for new antimicrobial agents, and indole derivatives have been identified as a promising class of compounds. nih.gov Studies on indole-3-carboxamide-polyamine conjugates have demonstrated their ability to target bacterial membranes. nih.gov Furthermore, derivatives such as methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have shown both antibacterial and antifungal activity. nih.gov The amino and carboxylate functionalities on the this compound scaffold provide opportunities for the synthesis of novel antimicrobial candidates. arkat-usa.orgrsc.org
Table 2: Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative Class | Target Organisms | Mechanism/Key Findings |
| Indole-3-carboxamido-polyamine conjugates | Gram-positive and Gram-negative bacteria | Target bacterial membranes and act as antibiotic potentiators. nih.gov |
| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria, Fungi | Exhibited good to very good antibacterial and antifungal activity. nih.gov |
| Indole-2-carboxylic acid ester and amide derivatives | Enterococcus faecalis, Candida albicans | Showed significant activity against tested bacterial and fungal strains. fabad.org.tr |
| Dipeptide derivatives with indole-3-carboxylic acid conjugates | Bacteria and Fungi | Displayed encouraging binding with DNA gyrase and lanosterol-14-alpha demethylase. rsc.org |
This table showcases the antimicrobial potential of various indole derivatives, suggesting the utility of the core scaffold in developing new anti-infective agents.
Neurodegenerative diseases represent a significant challenge in healthcare, and there is a pressing need for the development of effective neuroprotective agents. The indole scaffold is of interest in this area due to its presence in neuroactive molecules and its antioxidant properties. nih.gov Synthetic indole-phenolic compounds have been evaluated for their multifunctional neuroprotective potential, including their ability to chelate metals and disaggregate amyloid-beta peptides. nih.gov While research directly implicating this compound in neuroprotection is limited, the core amino-indole structure is a viable starting point for the design of novel neuroprotective compounds. nih.gov
Other Pharmacological Applications
The indole nucleus is a prominent pharmacophore present in numerous bioactive compounds and natural alkaloids. chemimpex.comnih.gov Derivatives of the indole scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemimpex.comnih.gov While research specifically detailing the broad pharmacological applications of this compound is specific, the functional groups on this particular scaffold suggest its potential as an intermediate for compounds with therapeutic interest. The presence of the amino group at the 4-position and the carboxylate at the 6-position offers reactive sites for further chemical modifications to develop novel therapeutic agents. For instance, indole derivatives are recognized for their diverse biological activities, which are often leveraged in pharmaceutical development. chemimpex.com The core indole structure is a key component in the synthesis of drugs targeting neurological disorders and in the development of new anti-cancer and anti-inflammatory agents. chemimpex.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of a lead compound. For derivatives of the indole scaffold, SAR studies have provided critical insights into the structural requirements for various biological activities.
Modifications at different positions of the indole ring significantly influence the potency and selectivity of the resulting compounds. For example, in a series of indole-containing amidinohydrazones, it was found that the C5-position of the indole ring is a key site for modulating agonist activity. nih.gov The introduction of a strong electron-withdrawing group, such as an ester, at this position led to a significant increase in potency. nih.gov This finding is particularly relevant to this compound, which possesses a carboxylate group at the C6-position.
Furthermore, studies on indole-2-carboxamides as potential antitubercular agents have highlighted the importance of substituents on the indole ring. rsc.orgnih.gov For instance, the placement of halogen atoms at the 4- and 6-positions was found to be optimal for activity. nih.gov Lipophilicity also plays a crucial role, with more lipophilic compounds often showing enhanced activity, likely due to better penetration of the lipid-rich mycobacterial cell wall. rsc.org The amino group at the 4-position and the methyl ester at the 6-position of this compound can be systematically modified to probe their effects on biological activity, thereby establishing a comprehensive SAR.
Table 1: SAR Insights from Indole Derivatives
| Modification Site | Substituent Effect | Resulting Activity Change | Reference |
|---|---|---|---|
| Indole C5-position | Strong electron-withdrawing group (e.g., ester) | Significant increase in potency | nih.gov |
| Indole N-H | Methylation | Complete loss of activity | nih.gov |
| Indole 4,6-positions | Dichloro substitution | Nearly three-fold increase in anti-TB activity | rsc.org |
Ligand Design and Receptor Binding Studies
The design of specific ligands that can bind with high affinity and selectivity to biological targets is a cornerstone of modern drug discovery. The indole scaffold is a common feature in ligands designed for various receptors, including serotonin (B10506) receptors and protein kinases. nih.govmdpi.com
Based on pharmacophore models, novel series of 5-HT6 receptor ligands have been designed and synthesized featuring an indole core. nih.gov These studies help in understanding the key interactions between the ligand and the receptor, guiding the design of more potent and selective antagonists.
In the context of protein kinase inhibition, in silico docking studies have been employed to investigate the binding modes of indole-2-carboxamide derivatives within the active sites of receptors like EGFR, BRAFV600E, and VEGFR-2. mdpi.com These studies revealed that the indole moiety can form crucial hydrophobic and hydrogen-bonding interactions with key amino acid residues in the binding pocket. For example, the 5-chloro-indole moiety was observed to stack between phenylalanine and tryptophan residues, while the indole N-H group can act as a hydrogen bond donor. mdpi.com this compound can serve as a foundational structure for designing ligands where the 4-amino and 6-carboxylate groups can be tailored to optimize interactions with specific receptor sites.
Prodrug Strategies Incorporating the Compound
Prodrug strategies are employed to overcome undesirable properties of a drug molecule, such as poor solubility, low bioavailability, or high toxicity. mdpi.com The indole scaffold has been incorporated into various prodrug designs to enhance the therapeutic potential of parent compounds.
One notable strategy involves the development of platinum(IV) prodrugs that incorporate a bioactive indole-based ligand. nih.gov These kinetically inert platinum(IV) complexes can be activated in vivo to release the active platinum(II) drug and the bioactive ligand, potentially leading to a synergistic anticancer effect. nih.gov The indole moiety is expected to enhance the anticancer properties by providing an additional mode of action. nih.gov
Amino acid prodrug strategies represent another attractive approach, utilizing endogenous nutrient transporters for targeted drug delivery. mdpi.com The amino group of this compound makes it a suitable candidate for derivatization into amino acid-based prodrugs. This could potentially improve its pharmacokinetic profile and enable targeted delivery to specific tissues or organs where amino acid transporters are overexpressed. mdpi.com
Combinatorial Chemistry and Library Synthesis for Drug Screening
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery for identifying novel hit compounds from large chemical libraries. rsc.orgenamine.net The synthesis of compound libraries based on a common scaffold, such as the indole ring, allows for the systematic exploration of chemical space and the rapid identification of structure-activity relationships.
The on-the-fly synthesis of compound libraries in a miniaturized and automated format has the potential to accelerate the early drug discovery process. rsc.org For instance, a library based on the Groebcke–Blackburn–Bienaymé three-component reaction was synthesized on a nanomole scale and screened against an oncogenic protein-protein interaction target. rsc.org
This compound is an ideal starting material for the generation of diverse indole-based libraries. The amino and carboxylate functionalities provide convenient handles for parallel synthesis, allowing for the introduction of a wide variety of substituents. For example, the synthesis of a focused library of fluorescent indole nucleoside analogues has been reported, demonstrating the utility of substituted indoles in creating chemical tools for biochemical research. nih.gov By employing combinatorial strategies, libraries of derivatives of this compound can be synthesized and screened against a panel of biological targets to identify new lead compounds for various diseases.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure of methyl 4-amino-1H-indole-6-carboxylate. These methods provide a detailed picture of the molecule's three-dimensional geometry. By optimizing the structure, researchers can determine key parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT calculations using a standard basis set like B3LYP/6-31G(d) can predict the planarity of the indole (B1671886) ring and the orientation of the amino and methyl carboxylate substituents. researchgate.net
Conformational analysis identifies the most stable arrangement of the atoms in the molecule. For this compound, this involves studying the rotation around the C-N bond of the amino group and the C-C bond connecting the carboxylate group to the indole ring. By calculating the potential energy surface as these bonds are rotated, the lowest energy conformers can be identified, which are crucial for understanding how the molecule interacts with biological targets.
Table 1: Predicted Structural Parameters of this compound (Illustrative Data) Note: This data is illustrative and based on typical values for similar structures calculated via DFT methods.
| Parameter | Value |
|---|---|
| Indole N1-C2 Bond Length | ~1.38 Å |
| Indole C4-N (amino) Bond Length | ~1.40 Å |
| Indole C6-C (ester) Bond Length | ~1.48 Å |
| C4-C5-C6 Bond Angle | ~120° |
| Pyrrole (B145914) Ring Dihedral Angle | Near 0° (Planar) |
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For this compound, docking studies can identify potential biological targets and elucidate the key interactions driving binding. The indole scaffold is a common feature in molecules targeting various enzymes and receptors, including kinases, G-protein coupled receptors, and enzymes involved in microbial metabolism. nih.govmdpi.comresearchgate.net Docking simulations would place the molecule into the active site of a target protein, and a scoring function would estimate the binding affinity. Key interactions would likely involve hydrogen bonds from the amino group and the N-H of the indole ring, as well as potential π-stacking interactions from the aromatic system. frontiersin.orgresearchgate.net
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. nih.gov MD simulations track the movements of atoms over time, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govmdpi.com This can confirm the stability of key interactions identified in docking and reveal the role of water molecules in the binding site. nih.gov For example, an MD simulation of this compound bound to a kinase could show how conformational changes in the protein accommodate the ligand.
Table 2: Illustrative Molecular Docking Results for an Indole Derivative Note: This table represents typical output from a docking study against a hypothetical kinase target.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase XYZ | -8.5 | ASP145 | Hydrogen Bond (Amino group) |
| LEU83 | Hydrogen Bond (Indole N-H) | ||
| PHE80 | π-π Stacking (Indole ring) |
Prediction of Reactivity and Reaction Mechanisms via Computational Methods
Computational methods are powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. The indole ring is known for its susceptibility to electrophilic substitution, typically at the C3 position. mdpi.com Theoretical studies can model the reaction pathway of, for example, halogenation or nitration, by calculating the structures and energies of reactants, transition states, and products. rsc.org This allows for the determination of activation barriers, which indicate the kinetic feasibility of a reaction. mdpi.com
For instance, a theoretical study on the acylation of the 4-amino group could compare different acylating agents and reaction conditions to predict the most efficient synthetic route. By mapping the potential energy surface, researchers can identify the lowest-energy pathway and predict the regioselectivity of reactions, explaining why one position on the indole ring is more reactive than another. acs.org Such studies often employ DFT to provide a balance between computational cost and accuracy. nih.gov
Electronic Structure Analysis and Frontier Molecular Orbitals
The electronic properties of this compound are central to its reactivity and interactions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides significant insight. The HOMO represents the ability to donate an electron and is typically localized on the most electron-rich parts of the molecule. For this compound, the HOMO is expected to have significant contributions from the indole ring and the amino group, indicating these are the primary sites for electrophilic attack.
The LUMO represents the ability to accept an electron and is localized on the most electron-deficient regions. The LUMO is likely to be distributed over the carboxylate group and the fused benzene (B151609) ring of the indole nucleus. The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Table 3: Calculated Frontier Orbital Energies (Illustrative) Note: Values are hypothetical, representing typical outputs from DFT calculations.
| Parameter | Energy (eV) | Localization |
|---|---|---|
| HOMO Energy | -5.8 | Indole Ring, Amino Group |
| LUMO Energy | -1.2 | Carboxylate Group, Benzene Ring |
| HOMO-LUMO Gap | 4.6 | N/A |
In Silico ADME/Tox Predictions for Derived Compounds
In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of potential drug candidates. nih.gov For compounds derived from this compound, various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. japsonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are often employed. japsonline.com These models use the chemical structure to predict biological activity or toxicity. For example, a QSAR model might predict that adding a specific functional group to the indole nitrogen could improve cell permeability. Toxicity predictions can flag potential issues such as mutagenicity or cardiotoxicity, allowing chemists to prioritize compounds with more favorable safety profiles for synthesis and further testing. nih.govresearchgate.net
Table 4: Predicted ADMET Properties for a Hypothetical Derivative Note: This table shows representative data from in silico ADMET prediction software.
| Property | Predicted Value/Classification |
|---|---|
| Human Intestinal Absorption (HIA) | High |
| Blood-Brain Barrier (BBB) Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| AMES Mutagenicity | Non-mutagenic |
| Hepatotoxicity | Low risk |
Chemoinformatics and Database Mining for Related Indole Scaffolds
Chemoinformatics involves the use of computational methods to analyze large chemical datasets. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. mdpi.comresearchgate.netnih.gov Database mining of chemical libraries like PubChem or ChEMBL can identify other compounds containing the 4-amino-1H-indole-6-carboxylate scaffold and retrieve their associated biological data.
Techniques like scaffold network analysis can be used to explore the chemical space around this core structure. nih.govresearchgate.net This involves systematically breaking down molecules into their constituent ring systems to identify relationships between different chemical series. researchgate.net By analyzing which modifications to the indole scaffold are associated with specific biological activities, researchers can generate hypotheses for designing new compounds with desired properties. This data-driven approach complements the more physics-based methods described in previous sections, providing a comprehensive computational strategy for exploring the potential of this compound and its derivatives.
Emerging Research Areas and Future Perspectives
Applications in Materials Science for Functional Polymers and Coatings
The indole (B1671886) ring system is known for its unique electronic and photophysical properties, making indole-based compounds attractive for the development of functional organic materials. aip.org Methyl 4-amino-1H-indole-6-carboxylate serves as a highly versatile building block in this arena. The presence of the primary amine and the methyl ester group provides two distinct points for chemical modification, enabling its incorporation into polymer backbones or its use as a functional monomer.
Researchers are exploring the synthesis of novel polyindoles and co-polymers where the inherent properties of the indole core can be harnessed. aip.org These properties include electrical conductivity, electroluminescence, and solid-state fluorescence. The amino group can be utilized for the formation of polyamides or polyimides, imparting thermal stability and specific electronic characteristics to the resulting materials. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid, offering a site for further derivatization or for promoting adhesion in coating applications. The potential to tune the electronic properties by modifying the substituents on the indole ring opens pathways for creating bespoke materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Potential Applications in Materials Science
| Application Area | Role of this compound | Potential Functionality |
|---|---|---|
| Organic Electronics | Monomer for conductive polymers | Charge transport, electroluminescence |
| Functional Coatings | Adhesion-promoting additive or surface modifier | Corrosion resistance, anti-fouling |
| Advanced Composites | Reinforcing agent or matrix component | Enhanced thermal and mechanical properties |
| Sensors | Component of chemiresistive or fluorescent films | Detection of specific analytes |
Exploration in Agrochemical Development
The indole scaffold is a privileged structure in agrochemistry, with many natural and synthetic indole derivatives exhibiting potent biological activities. rhhz.netresearchgate.net Compounds like indole-3-acetic acid and indole-3-butyric acid are well-known plant growth regulators. frontiersin.orgnih.govnih.gov The unique substitution pattern of this compound makes it an intriguing candidate for the development of new agrochemicals with potentially novel modes of action.
The exploration in this field focuses on synthesizing libraries of derivatives by modifying the amino and carboxylate functionalities to screen for various activities, including herbicidal, fungicidal, and plant growth-regulating effects. rhhz.net The amino group can be converted into amides, sulfonamides, or ureas, while the ester can be transformed into other esters, amides, or a carboxylic acid. These modifications can significantly impact the compound's biological activity, selectivity, and environmental persistence. The goal is to develop effective and safer agrochemicals that can contribute to sustainable agriculture. chemimpex.com
Table 2: Investigated Agrochemical Activities of Indole Derivatives
| Activity Type | Example Indole Structure/Derivative | Research Focus |
|---|---|---|
| Plant Growth Regulation | Indoleacetic acid (IAA), Indolebutyric acid (IBA) nih.gov | Stimulating root formation and fruit development. researchgate.netfrontiersin.org |
| Fungicidal/Antibacterial | Indole derivatives with pyridine (B92270) structures rhhz.net | Inhibition of pathogens like Xanthomonas oryzae. rhhz.netnih.gov |
| Antiviral | Indole compounds targeting viral coat proteins researchgate.net | Inhibiting the assembly of viruses like Tobacco Mosaic Virus (TMV). researchgate.net |
| Herbicidal | 4-Hydroxyphenylpyruvate dioxygenase inhibitors frontiersin.orgnih.gov | Disrupting essential biochemical pathways in weeds. |
Integration into Advanced Organic Synthesis Methodologies
As a multi-functional building block, this compound is poised for integration into advanced organic synthesis methodologies. Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid construction of molecular complexity. nih.gov This compound is an ideal substrate for various contemporary synthetic strategies.
The amino and ester groups, along with the reactive C-H bonds of the indole ring, can participate in a wide range of transformations. These include:
Domino and Multicomponent Reactions: Designing one-pot procedures where multiple bonds are formed sequentially to rapidly build complex indole alkaloids or other heterocyclic systems. nih.gov
C-H Functionalization: Directly modifying the C-H bonds at various positions of the indole ring to introduce new functional groups without the need for pre-functionalized starting materials. organic-chemistry.org
Catalytic Cross-Coupling Reactions: Utilizing the amino group or a halogenated derivative to participate in palladium, copper, or nickel-catalyzed reactions to form C-N, C-C, or C-O bonds. acs.orgacs.org
These advanced methods allow for the efficient and modular synthesis of a diverse range of indole derivatives, which is crucial for drug discovery and materials science research. nih.govmdpi.com
Development of Sensing and Diagnostic Tools
Indole and its derivatives often possess intrinsic fluorescent properties, which can be exploited for the development of chemical sensors and diagnostic tools. nih.gov The photophysical characteristics of this compound can be finely tuned by the electron-donating amino group and the electron-withdrawing carboxylate group.
This compound can serve as the core fluorophore for creating probes that respond to specific analytes or changes in the local environment (e.g., pH, polarity, or the presence of metal ions). The amino group provides a convenient handle for attaching recognition moieties (e.g., receptors, ligands) that can selectively bind to a target molecule. Upon binding, a conformational change or electronic perturbation can lead to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). Furthermore, the indole core is central to the classic indole test used in microbiology to identify bacteria capable of metabolizing tryptophan, suggesting the potential for developing new diagnostic assays based on this scaffold. hardydiagnostics.comnumberanalytics.comnumberanalytics.comasm.org
Green Chemistry Approaches in its Synthesis and Derivatization
In line with the growing emphasis on sustainable chemical practices, green chemistry principles are being applied to the synthesis and modification of indole derivatives. springernature.com Research into the synthesis of this compound and its derivatives is increasingly focused on environmentally benign methods.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids.
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste, with a focus on earth-abundant metals or metal-free catalysis. springernature.comresearchgate.net
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. researchgate.netresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as in addition and cyclization reactions. researchgate.net
Applying these principles not only minimizes the environmental impact but can also lead to more cost-effective and safer manufacturing processes for this valuable compound. rsc.org
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is exceptionally well-suited for creating ordered supramolecular assemblies. aip.org
The molecule possesses multiple hydrogen bond donor sites (the N-H of the indole ring and the two N-H bonds of the amino group) and hydrogen bond acceptor sites (the carbonyl oxygen of the ester). This functionality allows for the formation of intricate and predictable hydrogen-bonding networks. Additionally, the planar, aromatic indole ring can participate in π-π stacking interactions. By carefully controlling conditions such as solvent and temperature, this compound could be induced to self-assemble into well-defined nanostructures like wires, sheets, or gels. These self-assembled materials could find applications in areas such as molecular electronics, drug delivery, and crystal engineering. aip.org
Q & A
Q. What are the common synthetic routes for methyl 4-amino-1H-indole-6-carboxylate, and how do their yields compare?
- Methodological Answer : The synthesis typically involves alkylation or saponification steps. For example, alkylation with sodium hexamethyldisilazane in tetrahydrofuran under reflux yields 44%, while saponification under standard NaOH conditions achieves 53% . Alternative routes include formylation of indole precursors followed by esterification (e.g., using acetic acid and reflux conditions for 3–5 hours) .
- Key Data :
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Alkylation | 44 | THF, reflux |
| Saponification | 53 | NaOH, standard conditions |
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., amino and ester groups at positions 4 and 6, respectively).
- Mass Spectrometry : Molecular ion peak at m/z 190.20 (CHNO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, though this requires high-purity crystals .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; better in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups.
- Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at −20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can low yields in the alkylation step of this compound synthesis be optimized?
- Methodological Answer :
- Catalyst Screening : Test alternative bases (e.g., LDA or KHMDS) to improve deprotonation efficiency.
- Temperature Control : Optimize reflux duration to minimize side reactions (e.g., over-alkylation) .
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare H NMR data with structurally similar compounds (e.g., ethyl 6-amino-1H-indole-4-carboxylate, where the amino group shifts aromatic protons downfield) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and verify experimental results .
Q. What computational methods predict the biological activity of this compound analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with activity trends observed in indole derivatives .
Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
